molecular formula C5H5BrClNO3 B571314 4-Bromo-2-(methoxyimino)-3-oxobutanoyl chloride CAS No. 115922-43-5

4-Bromo-2-(methoxyimino)-3-oxobutanoyl chloride

Cat. No.: B571314
CAS No.: 115922-43-5
M. Wt: 242.453
InChI Key: STQLBWSBVJOFBE-UHFFFAOYSA-N
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Description

4-Bromo-2-(methoxyimino)-3-oxobutanoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C5H5BrClNO3 and its molecular weight is 242.453. The purity is usually 95%.
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Properties

CAS No.

115922-43-5

Molecular Formula

C5H5BrClNO3

Molecular Weight

242.453

IUPAC Name

4-bromo-2-methoxyimino-3-oxobutanoyl chloride

InChI

InChI=1S/C5H5BrClNO3/c1-11-8-4(5(7)10)3(9)2-6/h2H2,1H3

InChI Key

STQLBWSBVJOFBE-UHFFFAOYSA-N

SMILES

CON=C(C(=O)CBr)C(=O)Cl

Synonyms

4-BROMO-2-(METHOXYIMINO)-3-OXOBUTYRYLCHLORIDE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 15 ml of methylene chloride was dissolved 2.02 g of 4-bromo-2-methoxyimino-3-oxobutyric acid, followed by addition of 2.06 g of phosphorus pentachloride in small portions at 0°-5° C. The mixture was stirred at the same temperature for 5 minutes and, then, at 20°-25° C. for 1 hour, after which it was concentrated under reduced pressure. To the residue was added 20 ml of hexane and the mixture was stirred for a while and allowed to stand. The supernatant was concentrated under reduced pressure to give 2.1 g of 4-bromo-2-methoxyimino-3-oxobutyryl chloride as oil. Yield 96%.
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-bromo-2-methoxyimino-3-oxobutyric acid (2.57 g) is added to methylene chloride (20 ml) and the solution is cooled to −20° C. Phosphorous pentachloride (2.5 g) is added in small lots over a period of 5 min while maintaining the temperature between −20° C. and −15° C. Thereafter, the temperature is slowly raised to −5° C. and the reaction mass is stirred at −5° C. to 0° C. until the starting material's absence is noted with TLC in about 30 mins. Aqueous workup was done to remove inorganic impurities and byproducts and the organic layer was dried over anhydrous sodium sulfate. This solution is taken as is for the next stage.
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two

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